
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of THIQ is a heterocyclic scaffold that has garnered a lot of attention in the scientific community .Chemical Reactions Analysis
The chemical reactions involving THIQ are diverse and depend on the specific substituents on the THIQ ring .Physical and Chemical Properties Analysis
The physical and chemical properties of THIQ compounds depend on their specific substituents. For example, they can be solid at room temperature .科学的研究の応用
Anticoagulant Activity : A study by Glushkov et al. (2006) synthesized a series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines, which were reduced to corresponding 1,2,3,4-tetrahydroisoquinolines. These hydrochlorides were tested for anticoagulant activity, indicating potential medical applications in blood coagulation management (Glushkov et al., 2006).
Local Anesthetic Activity : Azamatov et al. (2023) explored the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, focusing on their local anesthetic activity and acute toxicity. This study underlines the potential use of these compounds in local anesthesia (Azamatov et al., 2023).
Nucleoside Transporter Ligands : Zhu et al. (2003) synthesized novel regioisomers of 1,2,3,4-tetrahydroisoquinoline as analogues of nitrobenzylmercaptopurine riboside (NBMPR), a potent es nucleoside transporter ligand. This suggests their application in understanding and potentially modulating nucleoside transport (Zhu et al., 2003).
Chemical Synthesis and Transformation : Sakane et al. (1974) demonstrated the conversion of N-nitroso-1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines, showcasing a new method for chemical transformation and synthesis (Sakane et al., 1974).
Synthesis Optimization : Ziyadullaev et al. (2020) developed a method for synthesizing 6-nitro-3,4-dihydroquinazolin-4-one, indicating its potential application in various chemical processes (Ziyadullaev et al., 2020).
Regioselective Nitration : Cordeiro et al. (2011) conducted a study on the nitration of tetrahydroquinolines, achieving regioselectivity for nitration at the 6-position, relevant for chemical synthesis and pharmaceutical applications (Cordeiro et al., 2011).
Synthesis of Enantiomers : Gruzdev et al. (2012) achieved the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, important for chiral chemistry and pharmaceutical applications (Gruzdev et al., 2012).
Hydrosulfite Reduction : Powell et al. (1983) explored the hydrosulfite reduction of N-nitroso-1,2,3,4-tetrahydroisoquinolines, contributing to our understanding of chemical reduction processes (Powell et al., 1983).
Antiglioma Activity : Mohler et al. (2006) discovered that biaryl 1,2,3,4-tetrahydroisoquinoline derivatives exhibit antiglioma activity, suggesting their potential in cancer therapy (Mohler et al., 2006).
Photocatalytic Synthesis : Rusch et al. (2015) developed a visible light-induced photocatalytic method to convert 1-(nitromethyl)-2-aryl-1,2,3,4-tetrahydroisoquinolines into 12-nitro-substituted tetracyclic indolo[2,1-a]isoquinoline derivatives (Rusch et al., 2015).
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to their biological activities against various pathogens and disorders .
Biochemical Pathways
Thiqs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing their phosphorylation states and activity levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation . Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound within these compartments can influence its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research .
特性
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVUSRESXWUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
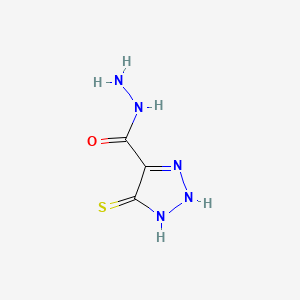
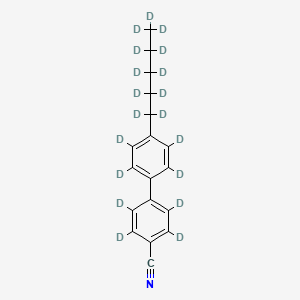

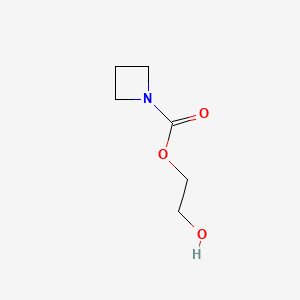
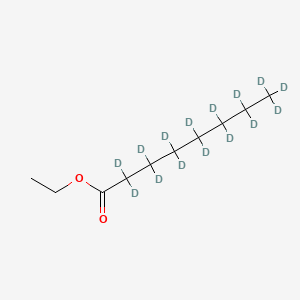
![6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,(1-alpha-,2-bta-,4-alpha-,5-alpha-)-(9CI)](/img/no-structure.png)
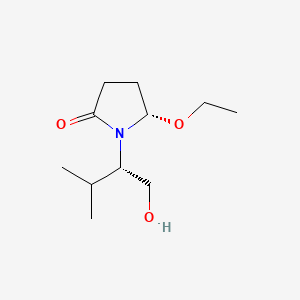
![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B569274.png)
![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)
